Lipophilicity Control: XLogP3 Comparison Between Cyclopropyl, Methyl, and Phenyl Analogs
2-Cyclopropyloxazole-4-carbonitrile exhibits a computed XLogP3 of 1, placing it between the more hydrophilic 2-methyl analog (XLogP3 = 0.8) and the significantly more lipophilic 2-phenyl analog [1]. This moderate lipophilicity is often desirable for balancing passive permeability and aqueous solubility in lead optimization [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1 |
| Comparator Or Baseline | 2-Methyl-1,3-oxazole-4-carbonitrile: XLogP3 = 0.8; 2-Phenyl-1,3-oxazole-4-carbonitrile: XLogP3 = 2.1 (estimated) |
| Quantified Difference | Δ XLogP3 = +0.2 vs. methyl; approximately -1.1 vs. phenyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
An XLogP3 of 1 can provide a superior permeability-solubility balance compared to the less lipophilic methyl analog, potentially improving oral bioavailability without the excessive lipophilicity and associated off-target risks of the phenyl analog.
- [1] PubChem computed XLogP3 values for 2-cyclopropyloxazole-4-carbonitrile (CID 53399653) and 2-methyl-1,3-oxazole-4-carbonitrile (CID 5324808). National Center for Biotechnology Information (2026). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Supporting evidence for the role of XLogP3 in drug design). View Source
